molecular formula C23H21N3O3 B5587368 N-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-N-甲基-2-(1-萘基)乙酰胺

N-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-N-甲基-2-(1-萘基)乙酰胺

货号 B5587368
分子量: 387.4 g/mol
InChI 键: FSISVGUZOVUKRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of organic molecules known for their diverse range of biological activities and chemical properties. It features an oxadiazole ring, a common motif in medicinal chemistry due to its stability and ability to engage in various chemical interactions. These compounds are of interest for their potential applications in drug discovery and organic synthesis.

Synthesis Analysis

Synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide or through the reaction of acyl hydrazides with carboxylic acids or their derivatives. A typical approach might start from the common intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting it with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols to obtain the desired oxadiazole derivatives (Ramalingam, K., Ramesh, D., & Sreenivasulu, B., 2019).

科学研究应用

计算和药理学评估

研究探索了恶二唑和吡唑等新型衍生物的计算和药理学潜力,证明了它们在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用方面的有效性。这些化合物已显示出对表皮生长因子受体 (EGFR)、微管蛋白、环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 等靶标的结合和抑制作用 (M. Faheem, 2018)

抗癌活性

对从席夫碱合成的恶二唑衍生物的研究表明,它们在各种癌细胞系中具有中等到高的抗癌活性。这包括对乳腺癌细胞系的良好活性,突出了这些化合物在癌症治疗中的治疗潜力 (Salahuddin 等,2014)

抗惊厥活性

已经研究了恶二唑衍生物的抗惊厥活性,一些化合物在最大电休克发作 (MES) 和皮下戊四唑 (scPTZ) 等模型中显示出显着疗效。这表明它们在开发新的抗惊厥药物中很有用 (H. Rajak 等,2010)

抗菌和抗菌评估

恶二唑衍生物还对一系列革兰氏阳性和革兰氏阴性菌种表现出良好至合理的抗菌活性,表明它们作为抗菌剂的潜力。这与日益关注抗生素耐药性尤为相关 (P. Neeraja 等,2016)

化疗药物

此外,某些衍生物已对其针对人肿瘤细胞系的体外抗菌活性和抗增殖活性进行了评估。在不影响健康细胞的情况下对肿瘤细胞系表现出高抑制活性的化合物突出了它们作为选择性化疗药物的潜力 (B. Kaya 等,2017)

作用机制

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

未来方向

The future directions for research on this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve preclinical and clinical trials .

属性

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-26(22(27)14-18-8-5-7-16-6-3-4-9-20(16)18)15-21-24-23(25-29-21)17-10-12-19(28-2)13-11-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSISVGUZOVUKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-1-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。